1-Bromo-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene
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Overview
Description
1-Bromo-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a complex ether chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-4-nitrobenzene and 3-methoxyphenol.
Etherification: The first step involves the etherification of 3-methoxyphenol with ethylene glycol to form 2-(3-methoxyphenoxy)ethanol.
Further Etherification: The product is then further etherified with another equivalent of ethylene glycol to yield 2-[2-(3-methoxyphenoxy)ethoxy]ethanol.
Coupling Reaction: Finally, the coupling of 1-bromo-4-nitrobenzene with 2-[2-(3-methoxyphenoxy)ethoxy]ethanol under basic conditions (e.g., using potassium carbonate) results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ether chains can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly employed.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include amines.
Scientific Research Applications
1-Bromo-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel polymers and materials with specific properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism would depend on the specific molecular targets and pathways it interacts with, which may include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methoxybenzene: A simpler analog with a single methoxy group.
1-Bromo-4-[2-(3-methoxyphenoxy)ethoxy]benzene: A compound with a shorter ether chain.
Uniqueness
1-Bromo-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene is unique due to its extended ether chain, which imparts distinct chemical and physical properties. This makes it a valuable intermediate for synthesizing more complex molecules and materials.
Properties
IUPAC Name |
1-bromo-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO4/c1-19-16-3-2-4-17(13-16)22-12-10-20-9-11-21-15-7-5-14(18)6-8-15/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAFMJUNEBNNTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCOC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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